molecular formula C17H18N2O3 B5559876 isobutyl 4-(isonicotinoylamino)benzoate

isobutyl 4-(isonicotinoylamino)benzoate

Cat. No.: B5559876
M. Wt: 298.34 g/mol
InChI Key: VXQCPUCWXDPWHU-UHFFFAOYSA-N
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Description

Isobutyl 4-(isonicotinoylamino)benzoate is a benzoate ester derivative characterized by an isonicotinoylamino substituent at the para position of the benzene ring and an isobutyl ester group. The isonicotinoylamino group introduces a pyridine ring, which may enhance hydrogen bonding and alter electronic properties compared to simpler alkylamino substituents (e.g., dimethylamino groups in EDAB) . Such structural features could influence applications in pharmaceuticals, polymer chemistry, or specialty solvents, though further validation is required.

Properties

IUPAC Name

2-methylpropyl 4-(pyridine-4-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(2)11-22-17(21)14-3-5-15(6-4-14)19-16(20)13-7-9-18-10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQCPUCWXDPWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate (EDAB)

  • Reactivity in Polymer Systems: EDAB acts as a co-initiator in resin cements, achieving a higher degree of conversion (DC) compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA). This is attributed to its superior electron-donating capacity, which accelerates free-radical polymerization .
  • Influence of Additives : The addition of diphenyliodonium hexafluorophosphate (DPI) enhances DC in systems with DMAEMA but has minimal impact on EDAB, suggesting EDAB’s self-sufficiency in redox initiation .

Hypothesis for Isobutyl 4-(Isonicotinoylamino)Benzoate: The isonicotinoylamino group may reduce electron density at the benzene ring due to the pyridine moiety’s electron-withdrawing nature. This could lower reactivity in polymerization compared to EDAB but improve stability in acidic environments.

Toxicity and Irritation Profiles

Isobutyl Benzoate

  • Dermal Irritation : In Draize tests, isobutyl benzoate (100%) scored 5 (severe irritation) in rabbits, higher than isopropyl benzoate (score: 3) .
  • Acute Toxicity: No adverse effects were observed at 5 ml/kg in rabbits, indicating moderate systemic toxicity .

However, the ester’s bulkiness could reduce dermal absorption compared to smaller alkyl benzoates.

Alkyl Benzoates in General

  • Cosmetic/Flavoring : Isobutyl benzoate is FDA-approved for flavoring and perfumery .
  • Polymer Chemistry : EDAB is critical in dental resins for improving mechanical properties .

Hypothesis for this compound: The pyridine ring may expand applications into drug delivery (e.g., as a prodrug linker) or antimicrobial coatings, leveraging nicotinamide’s bioactive properties.

Data Tables: Key Comparative Properties

Compound CAS No. Molecular Weight Key Applications Dermal Irritation Score (Draize Test)
Isobutyl benzoate 120-50-3 178.23 g/mol Flavoring, solvents 5/8
Ethyl 4-(dimethylamino)benzoate 10287-53-4 207.27 g/mol Polymer initiator Not reported
This compound* N/A ~285.32 g/mol Hypothetical: Drug delivery Predicted: Moderate to high

*Calculated molecular weight based on structural similarity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling isobutyl 4-(isonicotinoylamino)benzoate in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Ensure adequate ventilation and access to emergency safety showers/eye wash stations .
  • Personal Protective Equipment (PPE) : Use safety goggles, impervious gloves, and lab coats. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
  • Storage : Keep containers tightly sealed in well-ventilated areas, away from heat/sparks .
  • Spill Management : Clean spills immediately using absorbent materials; avoid discharge into drains or watercourses .
  • Rationale: Similar benzoate esters (e.g., isobutyl benzoate) exhibit acute toxicity (oral, dermal) and irritancy .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the ester linkage, isonicotinoyl substitution, and aromatic proton environments. Compare with NIST-standardized benzoate data .
  • HPLC-MS : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for purity assessment and structural confirmation .
  • FT-IR : Identify carbonyl stretches (C=O of ester and amide groups) near 1700–1750 cm1^{-1} and aromatic C-H bends .
  • Rationale: Analogous benzoate derivatives (e.g., ethyl 4-substituted benzoates) are validated using these techniques .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodological Answer :

  • Reaction Parameters :
  • Temperature : Conduct coupling reactions (e.g., amide bond formation) at 50–60°C to balance kinetics and side-product formation .
  • Catalysts : Use coupling agents like EDC/HOBt for efficient amidation between isonicotinic acid derivatives and 4-aminobenzoate esters .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require post-reaction removal via vacuum distillation .
  • Yield Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry (1:1.2 molar ratio of acid to ester) .
  • Rationale: Similar ester-amide syntheses achieve >80% yields under controlled conditions .

Q. What in vitro models are appropriate for assessing the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays, given structural similarity to isoniazid .
  • Cytotoxicity Screening : Use MTT assays on human keratinocytes (HaCaT cells) to evaluate irritation potential, referencing isobutyl benzoate’s non-irritancy at 2% .
  • Enzyme Inhibition Studies : Target enoyl-ACP reductase (InhA) via fluorescence-based assays to explore antimycobacterial mechanisms .
  • Rationale: Isobutyl benzoate derivatives show low dermal irritation but require tailored models for specific bioactivity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in toxicity data between structurally similar benzoate esters?

  • Methodological Answer :

  • Case Study : Isobutyl benzoate (100%) caused severe irritation in rabbits (Draize score = 5) but was non-irritating at 2% .
  • Resolution Strategies :
  • Dose-Response Analysis : Establish threshold concentrations for toxicity using incremental dosing (e.g., 0.5–5% in PBS) .
  • Vehicle Effects : Test compounds in relevant carriers (e.g., DMSO vs. aqueous buffers) to control solubility-driven artifacts .
  • Comparative Meta-Analysis : Cross-reference data from standardized databases (e.g., NIST) and peer-reviewed toxicology studies .
  • Rationale: Contradictions often arise from concentration differences or assay variability, requiring systematic validation .

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